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molecular formula C13H16ClNO4 B1659604 Diethyl 2-(3-chloroanilino)malonate CAS No. 6626-01-3

Diethyl 2-(3-chloroanilino)malonate

Cat. No. B1659604
M. Wt: 285.72 g/mol
InChI Key: UXLOOGHIEDLQPL-UHFFFAOYSA-N
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Patent
US04421914

Procedure details

m-Chloroaniline (12.8 g) and diethyl bromomalonate (9.6 g) were dissolved in dry toluene (20 ml). The solution was heated under reflux with stirring for 3 hours. The reaction mixture was washed with dilute hydrochloric acid and then three times with water, and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was washed with n-hexane to give 3.3 g (yield 29%) of diethyl m-chloroanilinomalonate having the following NMR data.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Br[CH:10]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH:5][CH:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:16]([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
9.6 g
Type
reactant
Smiles
BrC(C(=O)OCC)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WASH
Type
WASH
Details
The reaction mixture was washed with dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
three times with water, and dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
The residue was washed with n-hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(NC(C(=O)OCC)C(=O)OCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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